3-(Acetylsulfanyl)-2-methylpropanamide
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Overview
Description
3-(Acetylsulfanyl)-2-methylpropanamide is an organic compound characterized by the presence of an acetylsulfanyl group attached to a 2-methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylsulfanyl)-2-methylpropanamide typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride to form 3-(acetylsulfanyl)propionic acid. This intermediate is then reacted with 2-methylpropanamide under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylsulfanyl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The acetylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetylsulfanyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Acetylsulfanyl)-2-methylpropanamide involves its interaction with biological molecules, particularly enzymes. The acetylsulfanyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylsulfanyl)propionic acid
- 2-Methylpropanamide
- 3-(Acetylsulfanyl)propionyl chloride
Uniqueness
3-(Acetylsulfanyl)-2-methylpropanamide is unique due to the presence of both an acetylsulfanyl group and a 2-methylpropanamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
S-(3-amino-2-methyl-3-oxopropyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHFMYXWZPWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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